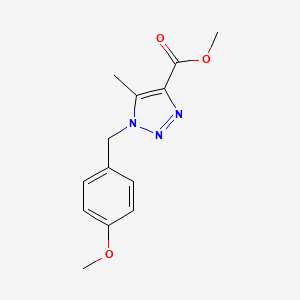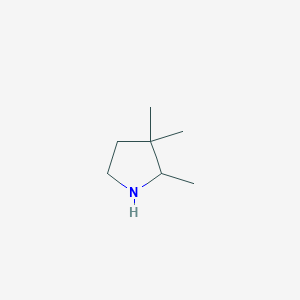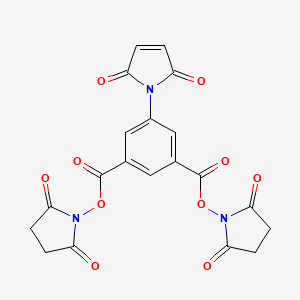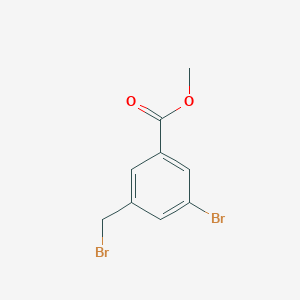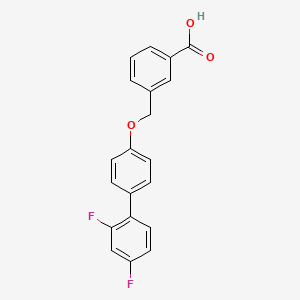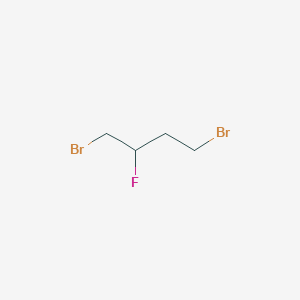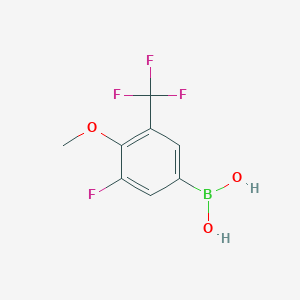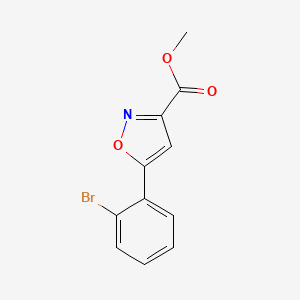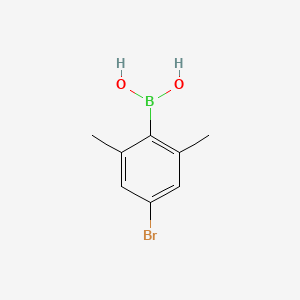
(4-溴-2,6-二甲基苯基)硼酸
概述
描述
(4-Bromo-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
科学研究应用
(4-Bromo-2,6-dimethylphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the development of drug candidates and molecular probes.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
Target of Action
The primary target of (4-Bromo-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
(4-Bromo-2,6-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Bromo-2,6-dimethylphenyl)boronic acid, are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by (4-Bromo-2,6-dimethylphenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting potential for good bioavailability.
Result of Action
The molecular effect of (4-Bromo-2,6-dimethylphenyl)boronic acid’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This results in the creation of new organic compounds. On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of (4-Bromo-2,6-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
生化分析
Biochemical Properties
(4-Bromo-2,6-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways .
Cellular Effects
The effects of (4-Bromo-2,6-dimethylphenyl)boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, (4-Bromo-2,6-dimethylphenyl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (4-Bromo-2,6-dimethylphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This compound can also modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-2,6-dimethylphenyl)boronic acid can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that (4-Bromo-2,6-dimethylphenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (4-Bromo-2,6-dimethylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of (4-Bromo-2,6-dimethylphenyl)boronic acid is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
(4-Bromo-2,6-dimethylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of (4-Bromo-2,6-dimethylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, (4-Bromo-2,6-dimethylphenyl)boronic acid can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its biological activity .
Subcellular Localization
The subcellular localization of (4-Bromo-2,6-dimethylphenyl)boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
(4-Bromo-2,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-bromo-2,6-dimethylbenzene using a boron reagent such as tri-n-butylborate in the presence of a catalyst. The reaction typically occurs in a solvent like tetrahydrofuran and requires the addition of magnesium turnings. The mixture is then acidified and hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production of (4-Bromo-2,6-dimethylphenyl)boronic acid often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent, temperature, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Bromo-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
(4-Bromo-2,6-dimethylphenyl)boronic acid can be compared with other boronic acids, such as:
2,6-Dimethylphenylboronic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-phenylboronic acid: Lacks the methyl groups, which can affect steric hindrance and reactivity.
Phenylboronic acid: The simplest form, without any substituents, offering different reactivity and selectivity profiles.
属性
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKUMRPICACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
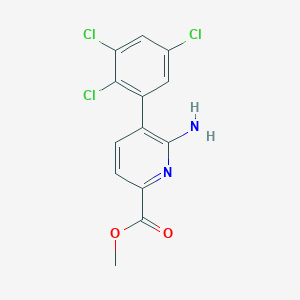
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)
